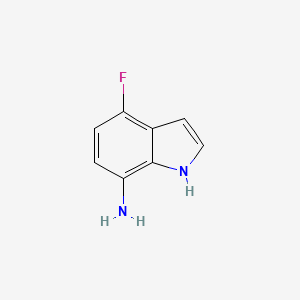

4-Fluoro-1H-indol-7-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-1H-indol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJCYETYVMSJAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663604 | |

| Record name | 4-Fluoro-1H-indol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292636-13-6 | |

| Record name | 4-Fluoro-1H-indol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Fluoro-1H-indol-7-amine: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-fluoro-1H-indol-7-amine, a valuable fluorinated indole derivative with significant potential in medicinal chemistry and drug development. The strategic introduction of a fluorine atom and an amino group at the 4- and 7-positions of the indole scaffold can profoundly influence the molecule's physicochemical and pharmacological properties, making it an attractive building block for novel therapeutics. This document delves into the strategic considerations for its synthesis, focusing on a plausible and efficient three-step route commencing from commercially available 4-fluoroindole. Key transformations, including the challenging regioselective nitration at the C7 position and the subsequent reduction of the nitro group, are discussed in detail. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step experimental protocols.

Introduction: The Significance of Fluorinated Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The incorporation of fluorine atoms into organic molecules has become a powerful strategy in drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Specifically, the this compound scaffold presents a unique combination of functionalities that can be exploited for the development of novel therapeutic agents. The fluorine atom at the C4 position can modulate the electronic properties of the indole ring system, while the amino group at the C7 position provides a handle for further functionalization and interaction with biological targets.

This guide will focus on a logical and accessible synthetic approach to this compound, providing a detailed examination of each synthetic step, the rationale behind the chosen methodologies, and comprehensive experimental procedures.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a straightforward disconnection of the C-N bond of the amino group, leading back to the corresponding nitro-indole precursor, 4-fluoro-7-nitro-1H-indole. This nitro-indole can, in turn, be envisioned as arising from the regioselective nitration of 4-fluoro-1H-indole.

Caption: Retrosynthetic pathway for this compound.

This three-step synthetic strategy, starting from 4-fluoro-1H-indole, is advantageous due to the commercial availability of the starting material and the well-established nature of the individual transformations. However, the key challenge lies in achieving the desired regioselectivity during the nitration of the 4-fluoroindole core.

Synthesis of the Starting Material: 4-Fluoro-1H-indole

While 4-fluoro-1H-indole is commercially available, understanding its synthesis provides valuable context. A common and effective method for its preparation is the Fischer indole synthesis.[1] However, for the purpose of this guide, we will consider 4-fluoro-1H-indole as the starting point. For researchers interested in its synthesis, a notable route begins with 2-fluoro-6-nitrotoluene, which undergoes a condensation reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by a reductive cyclization.[1]

Step 1: Regioselective Nitration of 4-Fluoro-1H-indole

The nitration of the indole ring is a classic electrophilic aromatic substitution. However, controlling the position of nitration is notoriously challenging due to the high reactivity of the indole nucleus, particularly at the C3 position. Direct nitration with strong acids like nitric acid in sulfuric acid often leads to a mixture of products and potential polymerization of the starting material.[2]

To achieve the desired C7-nitration of 4-fluoro-1H-indole, a strategic approach is required. The electron-withdrawing nature of the fluorine atom at C4 slightly deactivates the benzene portion of the indole ring, but the pyrrole ring remains highly activated. To circumvent the preferential C3-nitration, protection of the indole nitrogen is often a prudent first step. An N-acyl or N-sulfonyl protecting group can reduce the nucleophilicity of the pyrrole ring and sterically hinder the C2 and C3 positions, thereby favoring substitution on the benzene ring.

For this synthesis, we propose the use of a milder nitrating agent under controlled conditions to favor C7-nitration. A potential and effective method involves the use of tetramethylammonium nitrate in the presence of trifluoroacetic anhydride. This system generates trifluoroacetyl nitrate in situ, a less harsh nitrating agent that can provide better regioselectivity.[3]

Caption: Workflow for the regioselective nitration of 4-fluoro-1H-indole.

Experimental Protocol: Synthesis of 4-Fluoro-7-nitro-1H-indole

Disclaimer: This protocol is a representative procedure based on established chemical principles. Researchers should conduct their own risk assessments and optimize conditions as necessary.

Materials:

-

4-Fluoro-1H-indole

-

Tetramethylammonium nitrate (NMe₄NO₃)

-

Trifluoroacetic anhydride ((CF₃CO)₂O)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 4-fluoro-1H-indole (1.0 eq) in anhydrous acetonitrile.

-

Addition of Nitrating Agent: Add tetramethylammonium nitrate (1.2 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Trifluoroacetic Anhydride: Slowly add a solution of trifluoroacetic anhydride (1.5 eq) in anhydrous acetonitrile to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete (typically 2-4 hours), carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-fluoro-7-nitro-1H-indole.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous acetonitrile is crucial as trifluoroacetic anhydride is highly reactive towards water.

-

Low Temperature: Maintaining a low temperature (0 °C) helps to control the exothermicity of the reaction and minimize the formation of side products.

-

Slow Addition: The slow addition of trifluoroacetic anhydride ensures a controlled generation of the active nitrating species, trifluoroacetyl nitrate, which can improve regioselectivity.

-

Aqueous Workup: The use of sodium bicarbonate neutralizes the acidic byproducts, and the subsequent extraction isolates the desired nitro-indole.

Step 2: Reduction of 4-Fluoro-7-nitro-1H-indole to this compound

The final step in the synthesis is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[4] A variety of catalysts can be employed, with palladium on carbon (Pd/C) and Raney nickel being common choices. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent such as ethanol or ethyl acetate.

Caption: Workflow for the reduction of 4-fluoro-7-nitro-1H-indole.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol involves the use of hydrogen gas and a flammable catalyst. All operations should be conducted in a well-ventilated fume hood, and appropriate safety precautions must be taken.

Materials:

-

4-Fluoro-7-nitro-1H-indole

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Reaction Setup: To a solution of 4-fluoro-7-nitro-1H-indole (1.0 eq) in ethanol or ethyl acetate in a suitable hydrogenation vessel, carefully add 10% Pd/C (5-10 mol%).

-

Hydrogenation: Secure the vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (repeat this process three times). Pressurize the vessel with hydrogen gas (typically 1-3 atm, or as determined by the apparatus) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or by observing the uptake of hydrogen.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

-

Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

-

Purification (if necessary): The crude product is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Catalyst Choice: 10% Pd/C is a highly effective and commonly used catalyst for the reduction of aromatic nitro groups. It offers good activity and selectivity.

-

Solvent: Ethanol and ethyl acetate are excellent solvents for this reaction as they are relatively inert and can dissolve the starting material and product.

-

Hydrogen Pressure: A moderate hydrogen pressure is typically sufficient to drive the reaction to completion in a reasonable timeframe.

-

Celite® Filtration: Celite® is used to aid in the complete removal of the fine, often pyrophoric, palladium on carbon catalyst.

Characterization and Data

The structural confirmation of the final product, this compound, and its intermediate is crucial. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure and purity of the synthesized compounds. The spectra of this compound are expected to show characteristic signals for the aromatic protons and carbons, with coupling patterns influenced by the fluorine substituent.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the final product.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the indole NH, aromatic protons (with characteristic splitting due to F-H coupling), and the NH₂ protons. |

| ¹³C NMR | Resonances for the eight carbon atoms of the indole core, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. |

| HRMS (ESI+) | Calculated m/z for C₈H₇FN₂ [M+H]⁺. |

Note: Actual chemical shifts and coupling constants may vary depending on the solvent and instrument used.

Safety and Handling

Nitration Reaction:

-

Nitration reactions are potentially hazardous and can be highly exothermic. Strict adherence to safety protocols is essential.[5][6]

-

Nitric acid and trifluoroacetic anhydride are corrosive and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.[5]

-

The reaction should be performed behind a safety shield, especially during the initial stages and when scaling up.

Catalytic Hydrogenation:

-

Hydrogen gas is highly flammable. All hydrogenation reactions must be conducted in a well-ventilated area, away from ignition sources.

-

Palladium on carbon can be pyrophoric, especially after use. The catalyst should be filtered carefully and kept wet with solvent until it can be safely disposed of.

Conclusion

This technical guide has outlined a robust and logical synthetic route to this compound, a molecule of significant interest in contemporary drug discovery. The presented three-step synthesis, commencing from 4-fluoro-1H-indole, involves a challenging yet manageable regioselective nitration followed by a straightforward catalytic hydrogenation. By providing detailed experimental protocols and highlighting the rationale behind key procedural choices, this guide aims to equip researchers with the necessary knowledge to successfully synthesize this valuable fluorinated indole derivative. The principles and techniques described herein are broadly applicable to the synthesis of other substituted indoles, further underscoring the utility of this guide in the field of medicinal chemistry.

References

- BenchChem. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles.

- ChemicalBook. (2024). 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.

- Chem-Impex. (n.d.). 4-Fluoro-1H-indole-2-carboxylic acid.

- Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. CN110452177A.

- Google Patents. (1998).

- YouTube. (2024).

- University of Washington. (n.d.). NITRIC ACID SAFETY.

- ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.

- Cosmetic Ingredient Review. (2023). ADMIN Nitrosation Resource Document EXPERT PANEL MEETING JUNE 12-13, 2023.

- Soton ePrints. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics.

- Beilstein Journals. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Catalytic Hydrogenation of Aliphatic Nitro Compounds with Polysilane/Bone Charcoal-Supported Pd Catalysts under Continuous-Flow Conditions.

- National Center for Biotechnology Information. (n.d.).

- BenchChem. (n.d.). Application Note: 1H and 13C NMR Spectral Analysis of 4-Fluoroanisole.

- National Center for Biotechnology Information. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy.

- RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.

- ResearchGate. (n.d.).

- HETEROCYCLES. (1988). NMR STUDIES OF INDOLE.

- RSC Publishing. (n.d.).

- ResearchGate. (2024).

- ScienceDirect. (1993).

- ChemBK. (2024). 4-fluoro-1H-indole.

- ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.

- National Center for Biotechnology Information. (n.d.).

- Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. ehs.washington.edu [ehs.washington.edu]

Introduction: The Strategic Importance of Substituted Indoles

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 4-Fluoro-1H-indol-7-amine

Abstract: this compound is a specialized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic placement of a fluorine atom at the C4-position and an amine group at the C7-position of the indole scaffold imparts unique electronic properties and hydrogen bonding capabilities, making it a valuable building block for novel therapeutic agents. This guide provides a comprehensive overview of its structural features, predicted chemical properties, reactivity, and a detailed, plausible synthetic route. It is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their work.

The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Functionalization of the indole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Fluorine substitution, in particular, is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[3] The introduction of an amino group provides a key site for further derivatization and a crucial hydrogen bond donor/acceptor, which can significantly influence target engagement.[4]

This compound combines these features, creating a scaffold with high potential. The electron-withdrawing fluorine at C4 modulates the electron density of the benzene portion of the ring, while the electron-donating amine at C7 influences the pyrrole ring's reactivity and provides a handle for further synthesis. This unique substitution pattern makes it a compelling candidate for developing novel kinase inhibitors, CNS agents, and anti-inflammatory drugs.[4][5][6]

Predicted Physicochemical and Spectroscopic Properties

While direct experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably predicted based on established chemical principles and data from closely related analogues like 4-fluoroindole, 7-fluoroindole, and other substituted indoles.[2][7][8]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₇FN₂ | Based on chemical structure. |

| Molecular Weight | 150.16 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to light brown solid | Typical for functionalized indoles. |

| Melting Point | > 100 °C (Decomposition likely) | Aromatic amines and indoles often have high melting points. Intermolecular H-bonding from NH₂ and indole N-H will increase this value. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in nonpolar solvents; slightly soluble in water. | The amine and indole N-H groups allow for hydrogen bonding with polar solvents. |

| pKa (Amine) | ~4-5 | The aromatic nature of the indole ring reduces the basicity of the aniline-like amine group compared to aliphatic amines. |

| pKa (Indole N-H) | ~16-17 | Similar to other indoles; the C4-fluoro group may slightly increase acidity. |

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be complex due to fluorine-proton coupling. The indole N-H proton will appear as a broad singlet downfield (>10 ppm). The aromatic protons will exhibit splitting patterns influenced by both adjacent protons and the C4-fluorine atom. The NH₂ protons will likely appear as a broad singlet. Definitive assignments would require 2D NMR techniques like HETCOR.[9]

-

¹³C NMR: The carbon spectrum will show 8 distinct signals. The carbon atom attached to the fluorine (C4) will exhibit a large coupling constant (¹JCF). The chemical shifts of the benzene ring carbons will be influenced by the opposing electronic effects of the fluorine (electron-withdrawing) and amine (electron-donating) groups.[9]

-

¹⁹F NMR: This technique is crucial for confirming the presence and environment of the fluorine atom. A single resonance is expected, with its chemical shift providing information about the electronic environment.[10]

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 150.16. Fragmentation patterns would likely involve loss of HCN from the pyrrole ring, a characteristic fragmentation of indoles.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for both the indole and amine groups (~3400-3200 cm⁻¹), C-H aromatic stretching (~3100 cm⁻¹), and a C-F stretching band (~1250-1050 cm⁻¹).

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its functional groups.

Caption: Reactivity map of this compound.

-

Indole Nitrogen (N1): This position can be deprotonated with a strong base like sodium hydride to form an anion, which is a potent nucleophile for alkylation or acylation reactions.[2]

-

C3 Position: As in most indoles, the C3 position is the most electron-rich carbon and is highly susceptible to electrophilic attack. Reactions such as the Vilsmeier-Haack (formylation), Mannich (aminomethylation), and Friedel-Crafts acylation will preferentially occur at this site.

-

C7-Amine: The primary aromatic amine is a versatile functional handle. It can be readily acylated, sulfonated, or used in reductive amination. Furthermore, it can undergo diazotization followed by Sandmeyer-type reactions to introduce a wide range of other functional groups (e.g., -OH, -CN, -halogens).

-

Aromatic Ring: The existing substituents direct further electrophilic aromatic substitution. The powerful activating effect of the amino group and the deactivating effect of the fluorine will direct incoming electrophiles, although reactions on the pyrrole ring are generally more favorable.

Proposed Synthetic Protocol

A plausible and efficient synthesis of this compound can be designed starting from commercially available 2-fluoro-6-nitrotoluene. The key transformation is a reductive cyclization strategy.

Caption: Proposed synthetic workflow for this compound.

Step 1: Leimgruber-Batcho Indole Synthesis - Formation of the Enamine

This powerful method builds the indole core from an ortho-nitrotoluene derivative.[3]

-

Reactant: 2-Fluoro-6-nitrotoluene (1 equivalent).

-

Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents).

-

Solvent: N,N-Dimethylformamide (DMF).

-

Procedure: a. Dissolve 2-fluoro-6-nitrotoluene in DMF in a round-bottom flask equipped with a reflux condenser. b. Add DMF-DMA to the solution. c. Heat the reaction mixture to 120-140 °C for 4-6 hours, monitoring by TLC for the consumption of the starting material. d. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude enamine, 1-(2-(2-fluoro-6-nitrophenyl)vinyl)-N,N-dimethylamine, is often used directly in the next step without extensive purification.

-

Causality: The methyl group of the nitrotoluene is sufficiently acidic to react with DMF-DMA to form a stable, conjugated enamine. This sets the stage for the subsequent cyclization.

Step 2: Reductive Cyclization to form the Indole Ring

The nitro group is reduced, and the resulting amine undergoes spontaneous intramolecular cyclization onto the enamine, eliminating dimethylamine to form the indole ring.

-

Reactant: Crude enamine from Step 1.

-

Reagent: Catalytic hydrogenation (H₂, 10% Pd/C) is a clean and effective method. Alternatively, chemical reducing agents like SnCl₂/HCl or Fe/acetic acid can be used.

-

Solvent: Ethanol or Ethyl Acetate for hydrogenation; appropriate acid for chemical reduction.

-

Procedure (using H₂/Pd-C): a. Dissolve the crude enamine in ethanol. b. Add 10% Palladium on carbon (5-10 mol%). c. Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature. d. Stir vigorously for 6-12 hours until TLC analysis indicates the formation of the product, 4-fluoro-7-nitro-1H-indole. e. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure. f. Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).

-

Causality: The reduction of the nitro group to an amine is the key trigger. The newly formed aniline immediately attacks the electron-deficient enamine double bond in an intramolecular fashion, leading to the formation of the five-membered pyrrole ring.

Step 3: Reduction of the C7-Nitro Group

The final step is the selective reduction of the remaining nitro group to the target amine.

-

Reactant: 4-Fluoro-7-nitro-1H-indole (1 equivalent).

-

Reagent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents).

-

Solvent: Ethanol or Ethyl Acetate.

-

Procedure: a. Suspend 4-fluoro-7-nitro-1H-indole in ethanol. b. Add SnCl₂·2H₂O in one portion. c. Heat the mixture to reflux (approx. 78 °C) for 1-2 hours. Monitor the reaction by TLC. d. Cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). e. Extract the aqueous layer multiple times with ethyl acetate. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. g. Purify the crude product by column chromatography or recrystallization to yield this compound.

-

Causality: SnCl₂ is a classic and reliable reagent for the reduction of aromatic nitro groups to amines, even in the presence of other reducible functionalities under controlled conditions. It is particularly effective for indole systems.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care. Based on data for analogous compounds like fluoroindoles and aromatic amines, the following precautions are advised.[11][12][13]

-

Hazard Classification: Likely to be classified as harmful if swallowed, and causing skin and serious eye irritation.[11][12][14] May cause respiratory irritation.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[11]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Outlook

This compound represents a synthetically accessible and highly valuable scaffold for modern drug discovery. Its predicted chemical properties—a result of the unique electronic interplay between the fluoro and amino substituents—make it an attractive starting point for building complex molecules with tailored biological activities. The synthetic route outlined herein provides a robust and scalable method for its production, enabling its broader application in the synthesis of next-generation therapeutics. Future research will undoubtedly focus on incorporating this building block into diverse molecular frameworks and evaluating its potential in treating a wide range of diseases.

References

-

Dou, Q. et al. (2023). 4F-Indole enhances the susceptibility of pseudomonas aeruginosa to aminoglycoside antibiotics. Microbiology Spectrum, 11(2). Available at: [Link]2]

-

Gehringer, M., & Laufer, S.A. (2017). Click chemistry: novel applications in cell biology and drug discovery. Angewandte Chemie International Edition, 56. Available at: [Link]5]

-

Kunzer, H., & Wendt, B. (2011). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1580. [Details on a related indole structure.][15]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 4-Fluoro-1H-indole-7-carbonitrile. Retrieved from [Link]14]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 4-Fluoro-7-hydroxyindole. Retrieved from [Link]8]

-

Rossi, R. A., & Bunnett, J. F. (1972). A General Conversion of Phenols to Anilines. Journal of Organic Chemistry. [Illustrates relevant synthetic transformations.][16]

-

Scott, J. D. et al. (1996). Synthesis and structure-activity relationships of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs as potential therapeutic agents for Alzheimer's disease. Journal of Medicinal Chemistry, 39(2), 570-81. Available at: [Link]4]

-

Singh, S. P. et al. (1978). [NMR Studies of Indole]. Journal of Heterocyclic Chemistry, 15, 13. [Provides context for indole NMR.][9]

-

So, S. et al. (2009). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry. Available at: [Link]3]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for an article on indole methylation. [Provides representative NMR data for substituted indoles.][17]

-

Varun, B.V. et al. (2022). Highly efficient, catalyst-free, one-pot sequential four-component synthesis of novel spiroindolinone-pyrazole scaffolds as anti-Alzheimer agents. RSC Advances. [Illustrates the importance of the indole core.][1]

-

Wang, Z. et al. (2025). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters. [Example of modern organic synthesis.][18]

-

Zhang, M. et al. (2021). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters. [Shows application of indole derivatives.][5]

Sources

- 1. Highly efficient, catalyst-free, one-pot sequential four-component synthesis of novel spiroindolinone-pyrazole scaffolds as anti-Alzheimer agents: in silico study and biological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs as potential therapeutic agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 7-氟-1H-吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Fluoro-7-hydroxyindole | C8H6FNO | CID 53399498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. fishersci.com [fishersci.com]

- 12. file.bldpharm.com [file.bldpharm.com]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. 4-Fluoro-1H-indole-7-carbonitrile | C9H5FN2 | CID 22473022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 6-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

Navigating the Synthesis and Application of Substituted Indoles: A Technical Guide Focused on 4-Fluoro-1H-Indol-7-Amine

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the chemical landscape of substituted indoles, with a specific focus on the structural motif of 4-fluoro-1H-indol-7-amine. While a dedicated CAS number for this precise molecule is not readily found in public databases, this document serves as a comprehensive resource, extrapolating from the rich chemistry of related fluorinated and aminated indole analogs. By understanding the synthesis, properties, and applications of these closely related compounds, researchers can effectively navigate the path toward the novel synthesis and utilization of this compound.

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Its structural versatility allows for a wide range of biological activities, making indole derivatives highly valuable in modern drug discovery.[1] The strategic introduction of substituents, such as fluorine and amine groups, can significantly modulate the physicochemical and pharmacological properties of the indole ring, leading to enhanced efficacy, improved metabolic stability, and novel biological activities.[2][3]

Core Physicochemical Properties and Structural Considerations

To facilitate research and development, a clear understanding of the foundational properties of the parent and related structures is paramount. The table below summarizes key data for relevant indole derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 4-Fluoroindole | 387-43-9 | C₈H₆FN | 135.14 | mp: 30-32 °C, bp: 90 °C/0.4 mmHg. A versatile intermediate for APIs and materials science.[4] |

| 7-Amino-1H-indole | 5192-04-1 | C₈H₉N₂ | 132.16 | mp: 90-100 °C.[5] A key building block in organic synthesis. |

| 7-Fluoro-1H-indole | 387-44-0 | C₈H₆FN | 135.14 | mp: 61 °C, bp: 258 °C.[6] Exhibits antimicrobial properties.[6] |

| 4-Fluoro-7-hydroxyindole | 1167056-43-0 | C₈H₆FNO | 151.14 | A related structure with potential for further functionalization.[7] |

Strategic Synthesis of Functionalized Indoles

The synthesis of polysubstituted indoles often requires multi-step sequences, leveraging modern synthetic methodologies. While a direct, documented synthesis for this compound is not available, a logical retrosynthetic approach can be devised based on established transformations of the indole core and its precursors.

A plausible synthetic strategy would involve the construction of a suitably substituted benzene ring followed by indole ring formation, or the functionalization of a pre-existing indole scaffold. Key reactions in the synthesis of such compounds often include electrophilic aromatic substitution, nucleophilic aromatic substitution, and transition metal-catalyzed cross-coupling reactions.

Hypothetical Retrosynthetic Analysis

The following diagram illustrates a potential retrosynthetic pathway for this compound, breaking it down into more readily available starting materials.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]

- 2. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ossila.com [ossila.com]

- 5. 5192-04-1 Cas No. | 7-Amino-1H-indole | Apollo [store.apolloscientific.co.uk]

- 6. 7-Fluoro-1H-indole | 387-44-0 | FF32096 | Biosynth [biosynth.com]

- 7. 4-Fluoro-7-hydroxyindole | C8H6FNO | CID 53399498 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: The Strategic Imperative of Fluorine in the Indole Scaffold

An In-Depth Technical Guide to the Synthesis and Isolation of Fluorinated Indoles

The indole ring is a cornerstone of medicinal chemistry, a "privileged structure" present in a vast number of natural products and pharmaceuticals, from neurotransmitters like serotonin to anti-cancer agents.[1] The deliberate incorporation of fluorine into this scaffold is not a trivial modification; it is a strategic decision aimed at fundamentally enhancing a molecule's therapeutic potential. Fluorine's unique properties—its small size, extreme electronegativity, and the remarkable strength of the carbon-fluorine bond—allow medicinal chemists to finely tune the physicochemical and pharmacokinetic profiles of indole-based drug candidates.[2]

Strategic fluorination can lead to significant improvements in:

-

Metabolic Stability: Replacing a metabolically vulnerable C-H bond with a C-F bond can effectively block oxidation by cytochrome P450 enzymes, extending a drug's half-life and improving bioavailability.[1][2]

-

Binding Affinity: Fluorine can alter the electronic properties of the indole ring, modulating pKa and creating favorable interactions (such as hydrogen bonds or dipole-dipole interactions) within a target protein's binding pocket.

-

Lipophilicity: The introduction of fluorine often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its site of action.[1][3]

This guide serves as a technical deep-dive for researchers, chemists, and drug development professionals. It moves beyond simple recitation of methods to explain the causality behind experimental choices, providing robust, field-proven protocols for the synthesis and, critically, the isolation of these high-value compounds.

Part 1: Synthetic Strategies for Accessing the Fluorinated Indole Core

The synthesis of fluorinated indoles can be broadly approached from two distinct directions: (1) constructing the indole ring from pre-fluorinated aromatic precursors, a classic and robust strategy, or (2) direct fluorination of a pre-formed indole scaffold, a more modern approach that offers late-stage functionalization advantages.

Assembly from Fluorinated Building Blocks: Classic Indole Syntheses

This strategy relies on well-established named reactions, leveraging the commercial availability of fluorinated anilines and phenylhydrazines. The primary advantage is unambiguous regiocontrol of the fluorine atom on the benzene portion of the indole.

A cornerstone of indole synthesis, this method involves the acid-catalyzed reaction of a fluorinated phenylhydrazine with an aldehyde or ketone.[4] The choice of catalyst and reaction conditions is critical to avoid side reactions and decomposition, which can be a challenge.[5]

-

Causality: The Fischer synthesis is favored for its versatility and the directness of the C-C and C-N bond formations in the cyclization process. However, the harsh acidic conditions required can limit its functional group tolerance. For instance, with unsymmetrical ketones, regioisomeric products can form, necessitating careful purification.[5]

dot graph Fischer_Indole_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="4-Fluorophenylhydrazine\n+ Ketone/Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazone [label="Hydrazone Formation", fillcolor="#FFFFFF", fontcolor="#202124"]; Rearrangement [label="[6][6]-Sigmatropic\nRearrangement", fillcolor="#FFFFFF", fontcolor="#202124"]; Cyclization [label="Intramolecular\nCyclization", fillcolor="#FFFFFF", fontcolor="#202124"]; Aromatization [label="Aromatization\n(NH3 Elimination)", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Fluorinated Indole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Hydrazone [label="Acid Catalyst\n(e.g., H₂SO₄, ZnCl₂)", color="#34A853"]; Hydrazone -> Rearrangement [label="Heat", color="#EA4335"]; Rearrangement -> Cyclization; Cyclization -> Aromatization; Aromatization -> End; }

Caption: Workflow of the Fischer Indole Synthesis for fluorinated indoles.

This two-step method is highly favored for industrial-scale synthesis due to its high yields, milder reaction conditions, and the use of readily available starting materials like fluorinated o-nitrotoluenes.[3][7]

-

Causality: The process begins with the formation of an enamine, which is then subjected to reductive cyclization. The mildness of the conditions compared to the Fischer synthesis provides better functional group compatibility. The key challenge in scaling this reaction is thermal management, as the reductive cyclization step can be exothermic.[7]

dot graph Leimgruber_Batcho_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="4-Fluoro-2-nitrotoluene", fillcolor="#F1F3F4", fontcolor="#202124"]; Enamine [label="Enamine Formation", fillcolor="#FFFFFF", fontcolor="#202124"]; Reduction [label="Reductive Cyclization", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="6-Fluoroindole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Enamine [label="DMF-DMA\nHeat (100°C)", color="#34A853"]; Enamine -> Reduction [label="Reducing Agent\n(e.g., Fe/AcOH, H₂/Pd-C)", color="#EA4335"]; Reduction -> End; }

Caption: Workflow for the Leimgruber-Batcho synthesis of 6-fluoroindole.

Protocol 1: Leimgruber-Batcho Synthesis of 6-Fluoroindole

This protocol is a self-validating system, incorporating in-process monitoring to ensure reaction completion and guide subsequent steps.

Step 1: Enamine Formation [7]

-

Reactor Setup: Charge a suitable reactor with 4-fluoro-2-nitrotoluene (1.0 eq).

-

Reagent Addition: Add N,N-dimethylformamide (DMF, ~4 volumes) followed by N,N-dimethylformamide di-isopropyl acetal (DMF-DMA, 2.0 eq).

-

Reaction: Heat the mixture to approximately 100°C and stir for 3-4 hours.

-

Monitoring (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting nitrotoluene is consumed.[7] This step is crucial to prevent the carry-over of unreacted starting material into the next, more complex step.

-

Workup: Cool the reaction mixture. The resulting enamine solution may be used directly in the next step or concentrated under reduced pressure if isolation is required.

Step 2: Reductive Cyclization [3][7]

-

Reactor Setup: In a separate, larger reactor, charge toluene (~9 volumes), acetic acid (~8 volumes), and iron powder (~2.3 eq).

-

Initiation: Heat this slurry to 60°C with vigorous stirring.

-

Enamine Addition: Slowly add the enamine solution from Step 1, ensuring the internal temperature does not exceed 80°C. This controlled addition is critical for managing the exotherm.

-

Reaction: Once the addition is complete, heat the mixture to 100°C and stir for 2 hours.

-

Monitoring (Trustworthiness): Monitor the reaction by HPLC to confirm the formation of 6-fluoroindole and the consumption of the enamine intermediate.[7]

-

Workup & Isolation:

-

Cool the mixture to room temperature and filter through a pad of Celite to remove iron residues.[3]

-

Wash the filter cake thoroughly with ethyl acetate.

-

Combine the filtrates and wash sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude 6-fluoroindole by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by crystallization from a suitable solvent system like methylene dichloride/hexane to obtain the final product with high purity.[3][7]

Direct Electrophilic Fluorination of the Indole Core

Direct C-H fluorination is a powerful strategy for late-stage functionalization, allowing for the introduction of fluorine after the complex indole core has already been assembled. This approach relies on electrophilic fluorinating agents, which contain a polarized N-F bond, rendering the fluorine atom electron-deficient.

Key Reagents: The most common and effective reagents are N-fluoro-dibenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™.[8][9] Selectfluor™ is particularly favored as it is user-friendly, non-volatile, and stable to air and moisture.[10]

| Reagent | Structure | Key Characteristics |

| Selectfluor™ | F-TEDA-BF₄ | Cationic, highly reactive, user-friendly, soluble in polar solvents.[10] |

| NFSI | N-Fluorobenzenesulfonimide | Neutral, milder than Selectfluor™, effective for moderate yields.[8] |

-

Causality & Regioselectivity: The indole nucleus is electron-rich, making it highly susceptible to electrophilic attack. The C3 position is the most nucleophilic and is typically the primary site of fluorination.[6][11] However, the reaction outcome is highly dependent on the indole's substitution pattern and the reaction conditions. The reaction can lead to monofluorination, difluorination, or even rearrangement to form oxindoles.[8][12] For example, using Selectfluor™ with substituted indoles in an aqueous solvent system can lead to 3,3-difluoroindolin-2-ols via a difluorohydroxylation mechanism.[6][11][13]

dot graph Electrophilic_Fluorination { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Substituted Indole", fillcolor="#F1F3F4", fontcolor="#202124"]; Fluorination1 [label="Electrophilic Attack\nat C3", fillcolor="#FFFFFF", fontcolor="#202124"]; IntermediateA [label="3-Fluoroindolenine\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; PathA [label="Monofluoroindole", fillcolor="#FBBC05", fontcolor="#202124"]; PathB [label="Further Reaction\n(e.g., Hydrolysis, 2nd Fluorination)", fillcolor="#FFFFFF", fontcolor="#202124"]; EndB [label="3-Fluorooxindole or\n3,3-Difluoroindolin-2-ol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Fluorination1 [label="Selectfluor™\n(F-TEDA-BF₄)", color="#34A853"]; Fluorination1 -> IntermediateA; IntermediateA -> PathA [label="Rearomatization", color="#EA4335"]; IntermediateA -> PathB [label="H₂O / Selectfluor™", color="#EA4335"]; PathB -> EndB; }

Caption: General mechanism for the electrophilic fluorination of indoles.

Protocol 2: Selectfluor™-Mediated Synthesis of 3-Fluorooxindoles

This protocol describes the direct conversion of an indole to a 3-fluorooxindole, a valuable synthetic intermediate.[12]

-

Reaction Setup: To a stirred solution of the starting indole (e.g., 3-methylindole, 1.0 eq, ~0.3 mmol) in a 1:1 mixture of acetonitrile/water (2 mL), add Selectfluor™ (3.0 eq).

-

Reaction: Stir the mixture at room temperature overnight. The use of a significant excess of the fluorinating agent is causal to driving the reaction past the initial monofluorination stage towards the desired oxindole product.[12]

-

Monitoring (Trustworthiness): Progress can be monitored by TLC or LC-MS to observe the consumption of the starting material and the appearance of the more polar product spot.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate (50 mL).

-

Perform a series of aqueous washes: first with water (10 mL), then 4% HCl (10 mL), followed by saturated sodium bicarbonate solution (10 mL), and finally brine (10 mL). This sequence is designed to remove the spent reagent, unreacted starting material, and any acidic or basic byproducts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude residue by silica gel column chromatography to isolate the pure 3-fluorooxindole product.[12]

Part 2: Isolation and Purification of Fluorinated Indoles

The successful synthesis of a fluorinated indole is only half the battle; robust and efficient purification is paramount to obtaining materials suitable for downstream applications, especially in drug development.

Traditional Chromatographic Methods

For many fluorinated indoles, standard purification techniques are effective.

-

Silica Gel Column Chromatography: This is the most common lab-scale method, using solvent systems like hexane/ethyl acetate to separate the target compound from non-polar and polar impurities.[3][14]

-

Crystallization: For larger-scale operations where chromatography is not feasible, developing a robust crystallization process is crucial for achieving high purity.[7] This often involves screening various solvent systems (e.g., methylene dichloride/hexane) to find conditions that yield well-formed crystals.

Fluorous Chromatography: A Specialized Approach

When dealing with mixtures of fluorinated compounds or separating a fluorinated target from non-fluorinated analogues, traditional reversed-phase (C18) HPLC can sometimes fail. Fluorous chromatography offers a powerful alternative with a different selectivity.[15][16][17]

-

Principle of Operation (Causality): This technique utilizes stationary phases that are rich in fluorine, such as SiliaBond® Tridecafluoro (TDF) or Pentafluorophenyl (PFP).[15] The retention of compounds is primarily driven by "fluorous-fluorous" interactions. Therefore, a molecule's retention time is strongly correlated with its fluorine content—the more fluorinated a compound is, the more strongly it is retained.[15][18] This provides an orthogonal separation mechanism to the hydrophobicity-based separation of standard C18 phases.[16]

dot graph Fluorous_SPE { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Crude Reaction Mixture\n(Fluorinated + Non-fluorinated)", fillcolor="#F1F3F4", fontcolor="#202124"]; Load [label="Load onto Fluorous\nSilica Cartridge", fillcolor="#FFFFFF", fontcolor="#202124"]; Wash [label="Wash with Non-Fluorous\nSolvent (e.g., MeOH/H₂O)", fillcolor="#FFFFFF", fontcolor="#202124"]; Elute [label="Elute with Fluorous-Miscible\nSolvent (e.g., Perfluorohexane)", fillcolor="#FFFFFF", fontcolor="#202124"]; Fraction1 [label="Non-Fluorinated Impurities\n(Flow-through)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fraction2 [label="Purified Fluorinated Indole\n(Eluate)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Load; Load -> Wash; Wash -> Fraction1 [label="Elutes first", color="#5F6368"]; Wash -> Elute [label="Retained on column", color="#5F6368"]; Elute -> Fraction2; }

Caption: Workflow for purification via Fluorous Solid-Phase Extraction (FSPE).

This specialized technique is invaluable for:

-

Separating products of a fluorination reaction from unreacted starting material.

-

Purifying libraries of compounds tagged with a fluorous "ponytail."

-

Isolating highly fluorinated molecules that are difficult to separate by other means.

Conclusion

The synthesis and isolation of fluorinated indoles are critical skills for the modern medicinal chemist. While classic methods like the Leimgruber-Batcho synthesis provide reliable, scalable routes to specific isomers, the advent of powerful electrophilic reagents like Selectfluor™ has opened the door to efficient late-stage fluorination. The choice of synthetic strategy must be guided by factors such as desired regiochemistry, scale, and functional group tolerance. Equally important is the selection of an appropriate purification strategy. While standard chromatographic and crystallization methods suffice for many applications, the targeted use of fluorous phases provides a unique and powerful tool for challenging separations. By understanding the causality behind these synthetic and isolation techniques, researchers can more effectively harness the power of fluorine to create the next generation of innovative indole-based therapeutics.

References

- Title: Synthesis of 6-Fluoroindole for Pharmaceutical Development: Application Notes and Protocols Source: Benchchem URL

- Title: Fluorine-containing indoles: Synthesis and biological activity Source: Journal of Fluorine Chemistry URL

- Title: An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent Source: Organic Letters - ACS Publications URL

- Title: An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent Source: Organic Letters - ACS Publications URL

- Title: The Chemistry and Synthesis of 6-Fluoroindole (CAS 399-51-9)

- Title: What is 4-Fluoroindole and how is it synthesized?

- Title: Direct Conversion of Indoles to 3,3-Difluoro-2-oxindoles via Electrophilic Fluorination Source: Organic Letters - ACS Publications URL

- Title: Technical Support Center: Scaling Up 6-Fluoroindole Synthesis for Preclinical Studies Source: Benchchem URL

- Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: PubMed Central URL

- Title: A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor Source: Organic Letters - ACS Publications URL

- Title: An efficient difluorohydroxylation of indoles using selectfluor as a fluorinating reagent Source: Organic Letters URL

- Title: Overcoming challenges in the synthesis of 4-fluoroindoles Source: Benchchem URL

- Title: Working with fluorinated silica phases Source: SiliCycle URL

- Source: Organic & Biomolecular Chemistry (RSC Publishing)

- Title: The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals Source: Benchchem URL

- Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL

- Title: Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications Source: ResearchGate URL

- Title: Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography Source: PMC - NIH URL

- Title: Selectfluor™ Source: Sigma-Aldrich URL

- Title: Electrophilic fluorination Source: Wikipedia URL

Sources

- 1. daneshyari.com [daneshyari.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 10. Selectfluor™ [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. An efficient difluorohydroxylation of indoles using selectfluor as a fluorinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Page loading... [wap.guidechem.com]

- 15. silicycle.com [silicycle.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Fluorinated Indoleamines

An In-Depth Technical Guide to the Theoretical Investigation of 4-fluoro-1H-indol-7-amine

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including the essential amino acid tryptophan. The strategic placement of substituents on the indole ring can dramatically alter its physicochemical and pharmacological properties. This compound is a compelling subject for theoretical study, combining two key pharmacophoric modifications: a fluorine atom and an amino group.

Fluorine, the most electronegative element, is often introduced to modulate a molecule's metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions. The amino group, a hydrogen bond donor and potential base, can be critical for receptor recognition and anchoring. Understanding the interplay of these two groups on the indole core at a quantum mechanical level is essential for predicting the molecule's behavior and rationally designing novel therapeutic agents.

This guide outlines a comprehensive theoretical framework for characterizing this compound, leveraging well-established computational chemistry techniques. As a senior application scientist, the goal is not merely to present data but to provide a validated, logical workflow that elucidates the structural, electronic, and reactive properties of the molecule, thereby grounding future experimental work.

Part 1: The Computational Framework: A Validated Approach

The bedrock of a reliable theoretical study is the selection of an appropriate computational method. For organic molecules like substituted indoles, Density Functional Theory (DFT) offers an excellent balance of computational accuracy and efficiency.[1][2]

Method Selection and Justification

Our protocol employs the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This hybrid functional has a long-standing track record of accurately predicting the geometric and electronic properties of indole derivatives.[3] To ensure a robust description of the electronic distribution, especially around the electronegative fluorine and the lone pair of the amine, we will use the 6-311++G(d,p) Pople-style basis set. The inclusion of diffuse functions (++) is crucial for accurately modeling non-covalent interactions and the electronic properties of the amine group, while polarization functions (d,p) account for the non-spherical nature of electron density in bonding.

Computational Protocol: Geometry Optimization and Vibrational Analysis

A self-validating system is essential for trustworthy results. The first step is to locate the global minimum on the potential energy surface.

Protocol 1: Ground State Geometry Optimization

-

Initial Structure Construction: The initial 3D structure of this compound is built using a molecular editor like Avogadro or GaussView.

-

Optimization Calculation: A geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory. The calculation is run until the forces on each atom are negligible and the geometry has converged to a stable point.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This crucial step serves two purposes:

-

Verification of Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

-

Thermodynamic Properties & IR Spectrum: The calculation yields zero-point vibrational energy (ZPVE), thermal corrections, and the theoretical infrared (IR) spectrum, which can be compared with experimental data for validation.

-

Caption: The overall computational workflow for theoretical analysis.

Part 2: Structural and Electronic Properties

With a validated molecular geometry, we can probe the intrinsic properties of this compound.

Optimized Molecular Geometry

The geometry optimization provides precise bond lengths, bond angles, and dihedral angles. Key parameters to analyze include the C-F and C-N bond lengths and the planarity of the indole ring system. The electron-withdrawing fluorine at position 4 and the electron-donating amine at position 7 are expected to induce subtle but significant distortions in the bicyclic system compared to unsubstituted indole.

Table 1: Predicted Key Geometrical Parameters (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C4-F | 1.35 Å |

| Bond Length | C7-N | 1.38 Å |

| Bond Length | N1-H | 1.01 Å |

| Bond Angle | C3-C4-F | 119.5° |

| Bond Angle | C6-C7-N | 121.0° |

| Dihedral Angle | C5-C6-C7-N | ~180° (Planar) |

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions.[2]

-

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring and the amino group at C7, indicating these are the primary sites for electrophilic attack.

-

LUMO: Represents the ability to accept an electron. The LUMO is likely distributed across the benzene ring, influenced by the electronegative fluorine atom.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and electronic excitability. A smaller gap suggests higher reactivity. The combined electronic effects of the F and NH2 groups are expected to reduce the gap compared to indole.[2]

Table 2: Predicted FMO Energies (Hypothetical Data)

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.85 | Localized on pyrrole ring and C7-amine |

| LUMO | -1.20 | Distributed across the benzene ring |

| Energy Gap (ΔE) | 4.65 | Indicator of chemical reactivity |

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic charge distribution, providing an intuitive guide to the molecule's reactive sites.

-

Red Regions (Negative Potential): Indicate areas of high electron density, prone to electrophilic attack. These are expected around the fluorine atom and the nitrogen of the pyrrole ring.

-

Blue Regions (Positive Potential): Indicate areas of low electron density (electron-poor), prone to nucleophilic attack. These are expected around the hydrogen atoms of the amine (NH2) and the indole (N-H) group.

Caption: Relationship between calculated theoretical properties.

Part 3: In Silico Prediction of Pharmacological Relevance

Theoretical studies are powerfully predictive tools in drug discovery. A molecular docking simulation can provide a plausible binding hypothesis for this compound within a biological target.

Target Selection

Given the prevalence of indoleamines in neuropharmacology, a relevant target could be the serotonin transporter (SERT) or a cyclooxygenase (COX) enzyme, which are known targets for indole derivatives.[4][5] For this guide, we will hypothesize a docking study against a COX enzyme active site.

Molecular Docking Protocol

Protocol 2: Molecular Docking Simulation

-

Receptor Preparation: Obtain the crystal structure of the target protein (e.g., COX-2, PDB ID: 1CX2) from the Protein Data Bank. Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Use the DFT-optimized, low-energy conformation of this compound. Assign atomic charges.

-

Binding Site Definition: Define the docking grid box around the known active site of the enzyme.

-

Docking Simulation: Use software like AutoDock or Glide to dock the ligand into the receptor's active site. The program will generate multiple possible binding poses.

-

Analysis of Results: Analyze the top-ranked poses based on their predicted binding energy (docking score). Examine the specific interactions (hydrogen bonds, π-π stacking, hydrophobic interactions) between the ligand and the amino acid residues of the protein. For example, the amine group could form a critical hydrogen bond with a serine or tyrosine residue, while the indole ring could engage in π-π stacking with a phenylalanine or tryptophan.[4][6]

Conclusion

This guide details a comprehensive and robust theoretical framework for the deep characterization of this compound. By employing DFT calculations, we can reliably predict its geometry, electronic structure, and reactivity. These fundamental insights, particularly from FMO and MEP analyses, provide a quantum-level rationale for the molecule's behavior. Furthermore, extending this theoretical work to molecular docking provides a direct, testable hypothesis of its potential biological activity. This synergistic approach of foundational theory and applied simulation exemplifies a modern, efficient strategy in drug development, allowing for the prioritization of synthetic targets and the rational design of more potent and selective molecules.

References

- Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Physical Chemistry Chemical Physics (RSC Publishing).

- Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ChemRxiv.

- Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry.

- Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. CSIR-NIScPR.

- Density functional study of indole and highly substituted imidazole derivatives using isodesmic reactions. ResearchGate.

- In silico insights into dual COX inhibition by fluoro-substituted indole derivative using DFT, molecular docking, and MD simulation studies. ResearchGate.

- Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. PubMed Central.

- Design, Synthesis, In Silico Studies and In Vitro Evaluation of New Indole- and/or Donepezil-like Hybrids as Multitarget-Directed Agents for Alzheimer's Disease. MDPI.

- Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed.

- Conformationally Restricted Homotryptamines. Part 7: 3-cis-(3-Aminocyclopentyl)indoles As Potent Selective Serotonin Reuptake Inhibitors. ResearchGate.

Sources

- 1. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Physicochemical Characterization of 4-Fluoro-1H-indol-7-amine

Abstract: The indole scaffold is a cornerstone in medicinal chemistry, and its strategic functionalization with fluorine and amine groups offers a powerful approach to modulate pharmacokinetic and pharmacodynamic properties. 4-Fluoro-1H-indol-7-amine is a prime example of such a scaffold, holding potential as a versatile building block for novel therapeutic agents. This guide provides a comprehensive framework for the in-depth physicochemical characterization of this compound. Moving beyond a simple data sheet, we present a systematic workflow grounded in established analytical principles, designed for researchers in drug discovery and chemical development. We detail the rationale behind each experimental choice, provide actionable protocols for determining key physical and spectral properties, and offer insights into interpreting the resulting data. This document serves as a self-validating methodology for ensuring the quality, purity, and structural integrity of this compound, thereby accelerating its application in research and development.

Introduction: The Strategic Value of Fluorinated Aminoindoles

The indole ring system is a privileged structure in drug design, forming the core of numerous natural products and synthetic drugs. The introduction of a fluorine atom can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity, by modifying local electronics and blocking sites of metabolism. Concurrently, an amino group provides a key site for further chemical modification and can act as a hydrogen bond donor, crucial for molecular recognition at biological targets.

The specific placement of a fluorine at the 4-position and an amine at the 7-position of the indole scaffold creates a unique electronic and steric environment. A thorough understanding of the fundamental physical characteristics of this compound is therefore a prerequisite for its effective use. This guide outlines the necessary experimental procedures to establish a complete physicochemical profile, a critical step in any drug development pipeline.

Core Physicochemical Properties: Predicted Data and Experimental Validation

While experimental data for this compound is not extensively published, we can predict its core properties based on its structure and data from analogous compounds. These in silico values provide a baseline for experimental verification. The molecular formula is C₈H₇FN₂.

| Property | Predicted/Calculated Value | Rationale & Significance |

| Molecular Weight | 150.16 g/mol | Fundamental for all stoichiometric calculations and spectrometric analysis. |

| Exact Mass | 150.0600 Da | Essential for high-resolution mass spectrometry (HRMS) to confirm elemental composition. |

| Appearance | White to light brown solid | Based on related aminoindoles and fluoroindoles which are typically solids at room temperature.[1][2] |

| XLogP3 | ~1.5 - 2.0 | Estimated based on related structures; indicates moderate lipophilicity, a key factor for membrane permeability. |

| Melting Point | Not available | A critical indicator of purity and solid-state stability. Requires experimental determination. |

| Boiling Point | Not available | Likely to decompose upon heating at atmospheric pressure. Not a primary characterization parameter for this type of solid. |

| pKa | Not available | Two key values are expected: one for the basicity of the 7-amino group and one for the acidity of the 1-NH group. Crucial for understanding ionization state, solubility, and receptor interactions. |

| Solubility | Not available | Must be determined experimentally in aqueous and organic media to inform formulation and biological assay design. |

Experimental Determination of Macroscopic Properties

The following protocols describe standardized methods for determining the fundamental physical properties of a novel compound.

Melting Point Determination

-

Causality: The melting point is a robust, first-line indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline compound, whereas impurities will broaden and depress the melting range.

-

Protocol:

-

Ensure the melting point apparatus is calibrated using certified standards (e.g., caffeine, vanillin).

-

Load a small amount of finely powdered, dry this compound into a capillary tube to a height of 2-3 mm.

-

Place the capillary in the apparatus.

-

Use a rapid heating rate (~10-15 °C/min) for a preliminary scan to approximate the melting point.

-

For an accurate measurement, repeat with a fresh sample, heating rapidly to ~20 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min.

-

Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point.

-

Aqueous Solubility Assessment

-

Causality: Solubility is a critical determinant of bioavailability and dictates the design of in vitro assays and formulations. The pH-dependence of solubility is particularly important for an amine-containing compound.

-

Protocol (Thermodynamic Solubility):

-

Prepare a series of buffers at physiologically relevant pH values (e.g., pH 5.0, 6.2, 7.4).

-

Add an excess of this compound to a known volume of each buffer in a glass vial (e.g., 1-2 mg in 1 mL).

-

Equilibrate the samples on a shaker or rotator at a controlled temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure saturation is reached.

-

Filter the samples through a 0.45 µm syringe filter to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

-

Spectroscopic and Spectrometric Structural Elucidation

Structural confirmation is non-negotiable. The combination of NMR, IR, and Mass Spectrometry provides an unambiguous identification of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality: NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential for complete characterization.

-

Predicted Spectral Features:

-

¹H NMR: Expect signals for the indole N-H (broad singlet, >10 ppm), the aromatic protons on the indole ring (typically 6.5-7.5 ppm), and the amine N-H₂ protons (broad singlet). The aromatic protons will show characteristic splitting patterns, further complicated by coupling to the ¹⁹F nucleus.

-

¹³C NMR: Aromatic carbons will appear in the 100-140 ppm range. The carbon directly attached to fluorine will show a large one-bond coupling constant (¹JCF).

-

¹⁹F NMR: A single resonance is expected. ¹⁹F NMR is highly sensitive to the electronic environment and is an excellent tool for assessing purity.[3]

-

-

Experimental Protocol:

-

Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (DMSO-d₆ is recommended as it allows for the observation of exchangeable N-H protons).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra on a spectrometer (e.g., 400 MHz or higher).

-

For complete assignment, 2D NMR experiments such as COSY (H-H correlation), HSQC (C-H correlation), and HMBC (long-range C-H correlation) are recommended.

-

Infrared (IR) Spectroscopy

-

Causality: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

-

Predicted Spectral Features: The spectrum should exhibit characteristic absorption bands confirming the structure.[4][5]

-

~3450-3300 cm⁻¹: Two distinct, sharp-to-medium bands corresponding to the asymmetric and symmetric N-H stretching of the primary amine (NH₂).[6]

-

~3300-3250 cm⁻¹: A broader band for the N-H stretch of the indole ring.

-

~1650-1580 cm⁻¹: An N-H bending (scissoring) vibration for the primary amine.[4]

-

~1335-1250 cm⁻¹: A C-N stretching band for the aromatic amine.[4]

-

-

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

-

High-Resolution Mass Spectrometry (HRMS)

-

Causality: HRMS provides an extremely accurate mass measurement, which serves as definitive proof of the elemental composition of the molecule.

-